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molecular formula C7H9Br2NS B1445326 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide CAS No. 1423033-44-6

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide

Cat. No. B1445326
M. Wt: 299.03 g/mol
InChI Key: LYFTUUNJHCCTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216980B2

Procedure details

A solution of bromine (139 mg, 0.87 mmol) in acetic acid (0.5 mL) was added to a solution of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride (150 mg, 0.85 mmol) in acetic acid (3 mL) and the mixture left to stir at ambient temperature for 1.5 h. The resultant precipitate was collected by filtration, washed with diethyl ether and left to air dry to afford the title compound as an off-white solid (230 mg, 90%). NMR (DMSO-D6, 300 MHz): 9.19 (s, 2H), 7.09 (s, 1H), 4.29-4.26 (m, 2H), 2.86-2.78 (m, 2H), 2.52-2.48 (m, 2H). LCMS (Method B): RT=1.65 min, M+H+=218/220.
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1]Br.Cl.[S:4]1[C:8]2[CH2:9][NH:10][CH2:11][CH2:12][C:7]=2[CH:6]=[CH:5]1>C(O)(=O)C>[BrH:1].[Br:1][C:5]1[S:4][C:8]2[CH2:9][NH:10][CH2:11][CH2:12][C:7]=2[CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
139 mg
Type
reactant
Smiles
BrBr
Name
Quantity
150 mg
Type
reactant
Smiles
Cl.S1C=CC2=C1CNCC2
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
WAIT
Type
WAIT
Details
left to air
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Br.BrC1=CC2=C(CNCC2)S1
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 176.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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